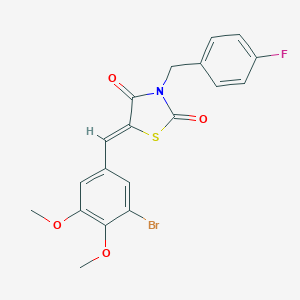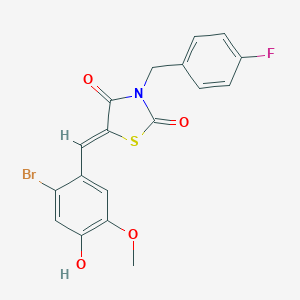
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BDMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit antioxidant properties. It has also been shown to reduce lipid peroxidation and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under standard laboratory conditions. However, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and to investigate its potential for use in other applications, such as neuroprotection and anti-aging. Finally, studies are needed to investigate the safety and toxicity of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, particularly at higher concentrations.
Conclusion
In conclusion, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in various scientific research applications, including cancer treatment and anti-inflammatory therapy. Its mechanism of action is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but also has some limitations. Further research is needed to fully elucidate the potential of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in various applications and to investigate its safety and toxicity.
Métodos De Síntesis
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 4-fluorobenzylamine and subsequent cyclization with thiazolidine-2,4-dione. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C19H15BrFNO4S |
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrFNO4S/c1-25-15-8-12(7-14(20)17(15)26-2)9-16-18(23)22(19(24)27-16)10-11-3-5-13(21)6-4-11/h3-9H,10H2,1-2H3/b16-9- |
Clave InChI |
ADTBMYTZFVOTJJ-SXGWCWSVSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)


![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)